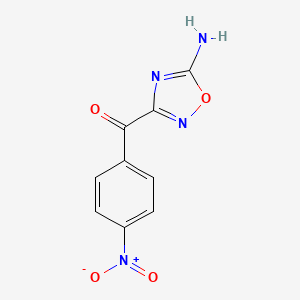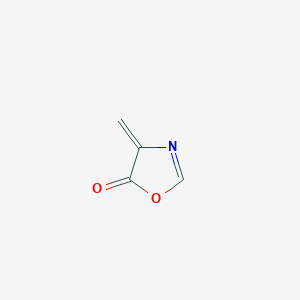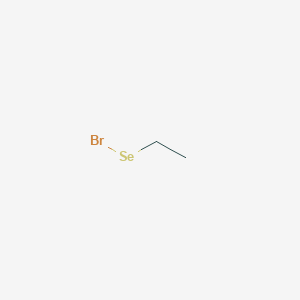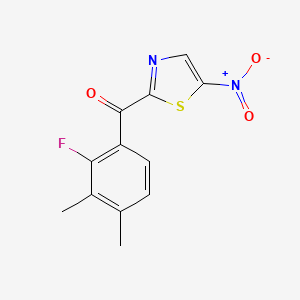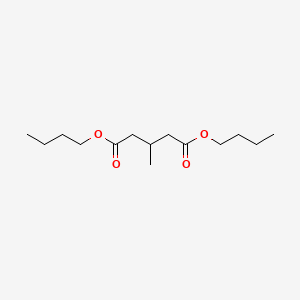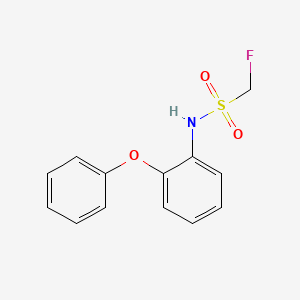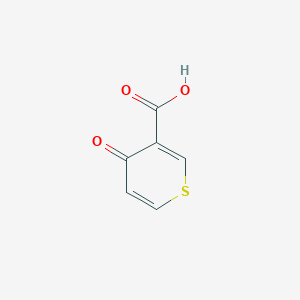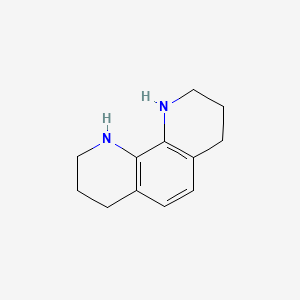![molecular formula C19H30O4 B14645691 2-[2-(3-Nonylphenoxy)ethoxy]acetic acid CAS No. 56323-90-1](/img/structure/B14645691.png)
2-[2-(3-Nonylphenoxy)ethoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt is a complex organic compound widely used in various industrial and scientific applications. This compound is known for its surfactant properties, which make it valuable in formulations requiring emulsification, dispersion, and stabilization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt typically involves the ethoxylation of nonylphenol followed by carboxymethylation. The reaction conditions often include the use of alkaline catalysts and controlled temperature settings to ensure the desired degree of ethoxylation and carboxymethylation.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where nonylphenol is first ethoxylated using ethylene oxide in the presence of a catalyst. The resulting product is then reacted with chloroacetic acid to introduce the carboxymethyl group, followed by neutralization with sodium hydroxide to form the sodium salt.
Análisis De Reacciones Químicas
Types of Reactions
Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the surfactant properties.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt is utilized in a wide range of scientific research applications:
Chemistry: It is used as a surfactant in chemical reactions to improve solubility and reaction rates.
Biology: The compound is employed in biological assays and experiments to stabilize proteins and other biomolecules.
Medicine: It is used in pharmaceutical formulations to enhance the delivery and efficacy of active ingredients.
Industry: The compound is widely used in industrial processes, including detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt primarily involves its surfactant properties. The compound reduces surface tension, allowing for better mixing and stabilization of different phases. It interacts with molecular targets such as hydrophobic and hydrophilic surfaces, facilitating emulsification and dispersion.
Comparación Con Compuestos Similares
Similar Compounds
- Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(octylphenoxy)-, sodium salt
- Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(dodecylphenoxy)-, sodium salt
Uniqueness
Compared to similar compounds, Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt offers a unique balance of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring strong emulsification and stabilization. Its specific molecular structure allows for versatile use across various industries and scientific research fields.
Propiedades
Número CAS |
56323-90-1 |
|---|---|
Fórmula molecular |
C19H30O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-[2-(3-nonylphenoxy)ethoxy]acetic acid |
InChI |
InChI=1S/C19H30O4/c1-2-3-4-5-6-7-8-10-17-11-9-12-18(15-17)23-14-13-22-16-19(20)21/h9,11-12,15H,2-8,10,13-14,16H2,1H3,(H,20,21) |
Clave InChI |
WFPAOKOBDCHCJY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC(=CC=C1)OCCOCC(=O)O |
Números CAS relacionados |
56323-90-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14645618.png)

